molecular formula C13H10Cl2N4 B366302 N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline CAS No. 313518-19-3

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline

Cat. No.: B366302
CAS No.: 313518-19-3
M. Wt: 293.15g/mol
InChI Key: ZDTOZTJDKRBYLO-UHFFFAOYSA-N
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Description

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole moiety attached to a dichloroaniline structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline typically involves the reaction of 3,4-dichloroaniline with benzotriazole in the presence of a suitable base. One common method is the Mannich reaction, where formaldehyde is used as a source of the methylene group. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can inhibit or activate specific pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline is unique due to the presence of both benzotriazole and dichloroaniline moieties. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4/c14-10-6-5-9(7-11(10)15)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTOZTJDKRBYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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